molecular formula C22H16ClN5O2S2 B11312909 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide

Cat. No.: B11312909
M. Wt: 482.0 g/mol
InChI Key: JITGXCDZUXXIHT-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyano group, a dihydropyrimidinone ring, and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the dihydropyrimidinone derivative with the benzothiophene moiety under specific reaction conditions, such as the use of a base like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and may require specific temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyrimidinone ring can lead to the formation of pyrimidine derivatives, while nucleophilic substitution of the chlorophenyl group can yield a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H16ClN5O2S2

Molecular Weight

482.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C22H16ClN5O2S2/c23-13-7-5-12(6-8-13)19-16(10-25)20(30)28-22(27-19)31-11-18(29)26-21-15(9-24)14-3-1-2-4-17(14)32-21/h5-8H,1-4,11H2,(H,26,29)(H,27,28,30)

InChI Key

JITGXCDZUXXIHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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